molecular formula C12H14O2 B2638705 (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid CAS No. 2248209-61-0

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

Cat. No. B2638705
CAS RN: 2248209-61-0
M. Wt: 190.242
InChI Key: ITXZGGXWFWJKSF-QMMMGPOBSA-N
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Description

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid, also known as 2,3-dihydroxy-1-indanone-5-propionic acid (DHPA), is a synthetic compound that has been studied for its potential use in treating neurological disorders. DHPA is structurally similar to dopamine, a neurotransmitter that plays a key role in regulating movement, motivation, and reward.

Mechanism of Action

DHPA works by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for breaking down dopamine in the brain. By inhibiting MAO, DHPA allows dopamine levels to increase, leading to improved neurotransmission and potentially improved symptoms of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, DHPA has been shown to have antioxidant properties and to protect neurons from oxidative stress. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using DHPA in lab experiments is its ability to selectively inhibit MAO-B, an enzyme that is primarily responsible for breaking down dopamine in the brain. This allows researchers to study the effects of dopamine specifically, without interfering with other neurotransmitters. However, DHPA has also been shown to have some toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DHPA. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of DHPA in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies are needed to fully understand the safety and toxicity of DHPA, particularly at high doses.

Synthesis Methods

DHPA can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1H-inden-5-ol with propanoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

DHPA has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. In animal studies, DHPA has been shown to increase dopamine levels in the brain, which may help to alleviate symptoms of these disorders.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXZGGXWFWJKSF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

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